molecular formula C10H14N4OS B11871187 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide

Cat. No.: B11871187
M. Wt: 238.31 g/mol
InChI Key: PZJFTURBTGFYOS-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, with additional functional groups that contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the cyclization of an appropriate precursor, such as anthranilic acid or its derivatives, with a suitable reagent to form the quinazoline core.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methyl iodide or dimethyl sulfate.

    Formation of the Carbohydrazide Group: The carbohydrazide moiety is typically introduced through the reaction of the intermediate compound with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbohydrazide moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl iodide, dimethyl sulfate, hydrazine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced carbohydrazide derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)aniline: Shares the methylthio group but lacks the quinazoline core.

    5,6,7,8-Tetrahydroquinazoline: Lacks the methylthio and carbohydrazide groups.

    Quinazoline-4-carbohydrazide: Lacks the methylthio group.

Uniqueness

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide is unique due to the combination of its quinazoline core, methylthio group, and carbohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H14N4OS

Molecular Weight

238.31 g/mol

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline-4-carbohydrazide

InChI

InChI=1S/C10H14N4OS/c1-16-10-12-7-5-3-2-4-6(7)8(13-10)9(15)14-11/h2-5,11H2,1H3,(H,14,15)

InChI Key

PZJFTURBTGFYOS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)C(=O)NN

Origin of Product

United States

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